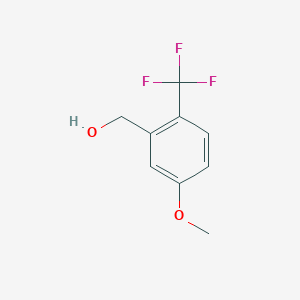

(5-methoxy-2-(trifluoromethyl)phenyl)methanol

Description

(5-Methoxy-2-(trifluoromethyl)phenyl)methanol is a substituted benzyl alcohol derivative featuring a methoxy group at the 5-position, a trifluoromethyl (CF₃) group at the 2-position, and a hydroxymethyl (-CH₂OH) substituent on the aromatic ring.

Properties

IUPAC Name |

[5-methoxy-2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-14-7-2-3-8(9(10,11)12)6(4-7)5-13/h2-4,13H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJIIUGHUCRYBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(F)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a suitable aromatic precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide . The hydroxymethyl group is usually added through a formylation reaction followed by reduction .

Industrial Production Methods

Industrial production of (5-methoxy-2-(trifluoromethyl)phenyl)methanol may involve large-scale trifluoromethylation and methylation processes, often using continuous flow reactors to ensure efficient and consistent production . The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(5-methoxy-2-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Synthesis:

One of the primary applications of (5-methoxy-2-(trifluoromethyl)phenyl)methanol is as a key intermediate in the synthesis of antidepressant medications, such as fluvoxamine maleate. This compound is widely used for treating obsessive-compulsive disorder (OCD) and depression. The synthetic route typically involves the conversion of this compound to (5-methoxy-2-(trifluoromethyl)benzaldehyde) through oxidation processes, which can then be further modified to yield fluvoxamine .

Pharmacological Properties:

The trifluoromethyl group enhances the compound's pharmacokinetic properties, potentially increasing its efficacy and bioavailability. Studies suggest that the presence of this group can influence the binding affinity of compounds to various biological targets, making this compound a valuable scaffold for drug design.

Agricultural Applications

Agrochemical Development:

this compound shows promise in the development of agrochemicals. Its structural features may contribute to the efficacy of herbicides or pesticides, particularly those targeting specific weed species or pests resistant to conventional chemicals. The lipophilic nature of the trifluoromethyl group can enhance the compound's penetration into plant tissues, improving its effectiveness as a treatment.

Chemical Research Applications

Synthetic Building Block:

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical transformations allows researchers to explore new synthetic pathways and develop novel compounds with desired properties .

Comparative Analysis:

This compound can be compared with structurally similar compounds to assess variations in biological activity and chemical reactivity. For instance, analogs such as (3-(trifluoromethyl)phenyl)methanol and (4-(trifluoromethyl)phenyl)methanol exhibit differing properties that can be studied to optimize drug design strategies.

Case Studies

Case Study 1: Antidepressant Development

In a study focused on synthesizing fluvoxamine maleate, researchers highlighted the efficiency of using this compound as an intermediate. The process involved several steps including chlorination and Grignard reactions, demonstrating high yields and reduced environmental impact compared to traditional methods .

Case Study 2: Agrochemical Efficacy

Research examining the herbicidal activity of compounds containing trifluoromethyl groups indicated that this compound could enhance herbicide formulations, providing effective control over resistant weed species while minimizing damage to crops.

Mechanism of Action

The mechanism of action of (5-methoxy-2-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with enzymes and receptors, modulating their activity . The methoxy group may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

*Calculated from molecular formula C₉H₉F₃O₂.

Key Structural Differences and Implications

Trifluoromethyl (CF₃): This group increases lipophilicity and metabolic stability, as seen in and , where CF₃-substituted indoles exhibit enhanced activity in cross-dehydrogenative coupling reactions .

Biological Activity: Compounds with CF₃ and methoxy groups are frequently employed in enzyme inhibition. For example, highlights phenylmethanol derivatives as LAT1 inhibitors, where substituent positioning modulates binding affinity . Thiazole- and pyridine-based analogs () demonstrate the versatility of trifluoromethylated alcohols in heterocyclic drug design .

Synthetic Approaches :

Biological Activity

(5-Methoxy-2-(trifluoromethyl)phenyl)methanol, with the chemical formula C₉H₉F₃O₂ and a molecular weight of approximately 206.16 g/mol, is an organic compound featuring a methoxy group and a trifluoromethyl group on a phenyl ring. This structural configuration enhances its lipophilicity, which may significantly influence its biological activity, particularly in medicinal chemistry applications.

The compound can be synthesized through various methods, emphasizing its accessibility for large-scale production. Notably, it can undergo oxidation to form (5-methoxy-2-(trifluoromethyl)benzaldehyde), indicating potential pathways for further chemical modifications that could enhance its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, particularly in relation to its potential as a pharmaceutical precursor. The presence of the trifluoromethyl group is known to enhance the compound's interaction with biological targets due to increased electron-withdrawing effects, which may alter the reactivity and binding affinity of the molecule.

Antidepressant Potential

Research indicates that compounds similar to this compound have been evaluated for their antidepressant properties. For instance, derivatives featuring trifluoromethyl groups have shown promise in modulating neurotransmitter systems, potentially leading to improvements in mood disorders.

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Chemical Structure | Similarity | Unique Features |

|---|---|---|---|

| (3,5-Bis(trifluoromethyl)phenyl)methanol | C₉H₇F₆O | 1.00 | Multiple trifluoromethyl groups enhance lipophilicity. |

| (3-(Trifluoromethyl)phenyl)methanol | C₈H₇F₃O | 1.00 | Focused on one trifluoromethyl substitution. |

| (4-(Trifluoromethyl)phenyl)methanol | C₈H₇F₃O | 1.00 | Positioning of trifluoromethyl affects reactivity. |

| (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol | C₁₄H₉F₃O | 0.92 | Biphenyl structure may influence stability and solubility. |

This table highlights how variations in functional groups and their positions can lead to distinct biological activities and chemical reactivities.

Case Studies and Research Findings

- Antiviral Activity : A study on phenylthiazole derivatives demonstrated that structural modifications could significantly enhance antiviral potency against flaviviruses. Although not directly related to this compound, these findings suggest that similar structural frameworks could yield effective antiviral agents .

- Pharmacokinetics : Investigations into related trifluoromethyl compounds have shown promising pharmacokinetic profiles, indicating potential for high bioavailability and metabolic stability . This aspect is crucial as it directly impacts the efficacy of therapeutic agents derived from or related to this compound.

- Structure-Activity Relationship : The effect of substituents on the phenyl ring has been extensively studied, revealing that specific modifications can enhance biological activity while reducing toxicity. This principle is vital for optimizing compounds derived from this compound for therapeutic use .

Q & A

Q. What are the common synthetic routes for (5-methoxy-2-(trifluoromethyl)phenyl)methanol?

The compound is typically synthesized via hydroxylation or reduction of precursor aryl ketones. For example, in analogous trifluoromethyl-substituted systems, methanol and aqueous NaOH are used to hydrolyze intermediates under controlled pH (adjusted with HCl), followed by solvent extraction and purification via C18 reverse-phase chromatography (acetonitrile/water). Key steps include:

- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce carbonyl groups to alcohols.

- Purification : Hexane/ethyl acetate recrystallization to isolate the product . Example protocol: Stirring at 65°C under nitrogen with cesium carbonate as a base and acetonitrile as a co-solvent achieves >90% yield in multi-step reactions .

Q. How is this compound characterized?

Standard analytical methods include:

- LCMS : To confirm molecular weight (e.g., m/z 393 [M+H]+ observed in trifluoromethylpyridine derivatives) .

- HPLC : Retention time analysis (e.g., 0.29 minutes under SQD-FA50 conditions) for purity assessment .

- X-ray crystallography : Mercury CSD 2.0 aids in crystal structure visualization and packing pattern analysis .

- InChI/SMILES : Canonical identifiers (e.g., InChI=1S/C8H11NO2/...) ensure structural verification .

Q. What are the key solubility and stability considerations for this compound?

The trifluoromethyl and methoxy groups enhance lipophilicity, making it soluble in polar aprotic solvents (DMF, acetonitrile) but poorly soluble in water. Stability tests under nitrogen at -20°C are recommended to prevent oxidation of the hydroxymethyl group .

Q. How does the electronic effect of the trifluoromethyl group influence reactivity?

The -CF₃ group is strongly electron-withdrawing, directing electrophilic substitution to the para position of the methoxy group. This enhances resistance to nucleophilic attack, requiring harsher conditions for derivatization (e.g., iodination with N-iodosuccinimide in DMF) .

Q. What safety protocols are critical during handling?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Waste must be neutralized with aqueous formic acid before disposal .

- Monitor for volatile byproducts (e.g., HF) in high-temperature reactions .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

- Catalyst screening : Tetrabutylammonium iodide (TBAI) improves nucleophilic substitution efficiency by 15–20% .

- Solvent optimization : Methanol/water mixtures (4:1 v/v) reduce side-product formation during hydrolysis .

- Temperature control : Stirring at 65°C under nitrogen minimizes decomposition of the hydroxymethyl group .

Q. What computational tools predict the crystal structure of derivatives?

- Mercury CSD 2.0 : Analyzes intermolecular interactions (e.g., hydrogen bonding between -OH and methoxy groups) and packing similarity .

- Density Functional Theory (DFT) : Models the electron-withdrawing effect of -CF₃ on reaction intermediates .

Q. How to resolve contradictions in spectroscopic data?

- HPLC retention time variability : Calibrate columns with trifluoroacetic acid (TFA) to standardize conditions (e.g., SMD-TFA05 vs. SQD-FA50) .

- NMR signal splitting : Use deuterated DMSO-d₆ to resolve overlapping peaks from aromatic protons .

Q. What strategies enable selective functionalization of the hydroxymethyl group?

- Protection/deprotection : Trimethylsilyl (TMS) ether protection allows selective alkylation or acylation of the phenyl ring .

- Oxidation : Catalytic CrO₃ converts the -CH₂OH group to a carboxylic acid for further coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.